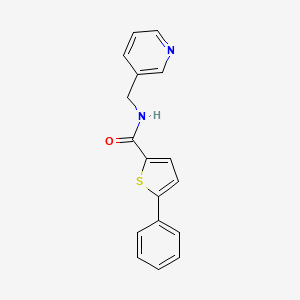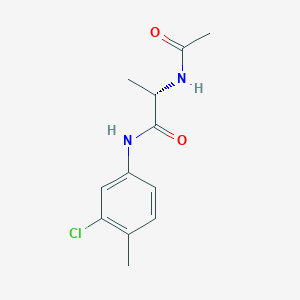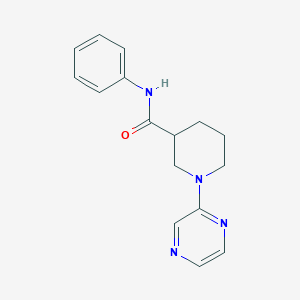
N~1~'-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide, also known as compound 1, is a novel small molecule that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit promising activity against various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N~1~-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide is not fully understood. However, it has been proposed that this N~1~'-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. It has also been shown to inhibit the activity of enzymes such as HDAC and PARP, which are involved in various cellular processes.
Biochemical and Physiological Effects
N~1~-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide has been shown to have various biochemical and physiological effects. In cancer, it has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In neurodegenerative disorders, it has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of N~1~-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide for lab experiments include its relatively simple synthesis method, its potential therapeutic applications, and its ability to modulate various signaling pathways. However, there are also limitations to using this N~1~'-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide in lab experiments. These include its limited solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are many future directions for the study of N~1~-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide. These include further studies on its mechanism of action, optimization of its pharmacological properties, and development of novel derivatives with improved activity and selectivity. Additionally, this N~1~'-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide could be further studied for its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases.
Métodos De Síntesis
The synthesis of N~1~-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide involves the reaction of piperidine-4-carboxylic acid with benzylamine in the presence of a coupling agent. The resulting intermediate is then condensed with phthalic anhydride to form the desired N~1~'-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide. The synthesis of this N~1~'-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide is relatively simple and can be performed on a large scale, which makes it attractive for further development.
Aplicaciones Científicas De Investigación
N~1~-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this N~1~'-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurodegenerative disorders, it has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
1-N-benzyl-4-piperidin-1-ylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c20-17(24)19(23-11-5-2-6-12-23)9-13-22(14-10-19)18(25)21-15-16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-15H2,(H2,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTJKSWLWMLFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)NCC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1'-Benzyl-[1,4'-bipiperidine]-1',4'-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B7466523.png)


![[2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7466545.png)
![3-(N-(2,4-dimethylphenyl)sulfonyl-4-methoxyanilino)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7466562.png)

![N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7466568.png)


![5-Ethyl-7-pyridin-3-yl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7466583.png)
![[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B7466585.png)
![Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7466593.png)
